3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring. Subsequent alkylation and amination steps introduce the methyl and amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and safer handling of reactive intermediates . These methods are particularly useful for scaling up the production of complex heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazoles .
Scientific Research Applications
3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazole: A simpler pyrazole derivative with similar chemical properties.
1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with different functional groups.
2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acid: A triazole compound with a similar heterocyclic structure.
Uniqueness
3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its dual pyrazole rings and specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-7-9(10)6-14(11-7)5-8-3-4-13(2)12-8/h3-4,6H,5,10H2,1-2H3 |
InChI Key |
XXVKYMGIOWTNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=NN(C=C2)C |
Origin of Product |
United States |
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